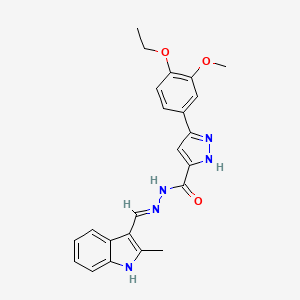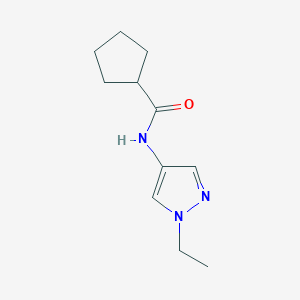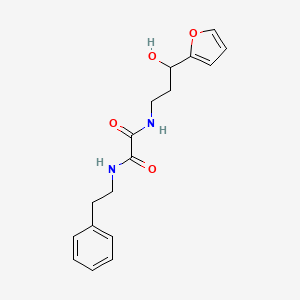![molecular formula C11H16F3NO5 B2804679 4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid CAS No. 2408970-65-8](/img/structure/B2804679.png)
4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid” is a chemical compound with the formula C10H17NO5 . It has a molecular weight of 231.2457 .
Synthesis Analysis
The synthesis of morpholines, such as “4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Scientific Research Applications
Sorption Studies and Environmental Implications
Sorption experiments involving similar organic compounds, especially those related to phenoxy herbicides, provide insights into environmental interactions and degradation pathways. The study by Werner et al. (2012) reviews sorption experiments for 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds, suggesting that organic matter and iron oxides are relevant sorbents. This research can inform environmental management practices for compounds with similar structures, including the target molecule (Werner, Garratt, & Pigott, 2012).
Pharmacological Interests in Morpholine Derivatives
Morpholine and its derivatives have a broad spectrum of pharmacological activities. Asif and Imran (2019) highlighted the chemical and pharmacological interests in morpholine derivatives, noting their significance in drug design and synthesis. Given the morpholine moiety in the target compound, this review underscores the potential for developing novel therapeutics based on structural modifications (Asif & Imran, 2019).
Antioxidant Activity Analysis
The antioxidant capacity of compounds is crucial in various fields, including food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) critically presented tests used to determine antioxidant activity, highlighting the significance of these assays in assessing complex samples' antioxidant capacity. This methodology could be applied to study the antioxidant potential of the target compound, contributing to its application in pharmaceuticals or material science (Munteanu & Apetrei, 2021).
Fluorescent Chemosensors Development
Research on fluorescent chemosensors, such as those based on 4-methyl-2,6-diformylphenol (DFP), offers insights into detecting various analytes. The review by Roy (2021) on DFP-based chemosensors for metal ions and other analytes could inspire the development of new sensors using the target compound, given its potential fluorophoric properties (Roy, 2021).
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-4-6(8(16)17)19-7(5-15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLBYSPFJKEBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2804597.png)
![ethyl 2-[(4E)-1-acetyl-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazol-2-yl]sulfanylacetate](/img/structure/B2804599.png)

![7-(2-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2804605.png)
![2-(4-Fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2804606.png)

![2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2804608.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804609.png)


![3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2804615.png)


![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2804619.png)